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Introduction
Tasurgratinib (formerly known as E7090) is an orally bioavailable, potent, and selective small-

molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2] Dysregulation

of the FGFR signaling pathway, through mechanisms such as gene amplification, fusions, or

activating mutations, is a known driver in various malignancies. Tasurgratinib's targeted

inhibition of these receptors makes it a promising therapeutic agent in cancers with aberrant

FGFR signaling. This technical guide provides an in-depth analysis of the selectivity profile of

tasurgratinib, supported by quantitative data, detailed experimental methodologies, and visual

representations of key biological and experimental processes.

Tasurgratinib is distinguished by its unique Type V binding kinetics to FGFRs, characterized by

a rapid association and slow dissociation from the target kinase.[1][3][4] This binding mode

contributes to its high affinity and selectivity.[3][5]

Quantitative Selectivity Profile of Tasurgratinib
The selectivity of tasurgratinib has been rigorously evaluated through biochemical and cellular

assays. The following tables summarize the inhibitory activity of tasurgratinib against FGFR

isoforms and a broad panel of other kinases, providing a quantitative perspective on its

selectivity.
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Biochemical Inhibitory Activity Against FGFR Isoforms
Target IC50 (nmol/L)

FGFR1 1.6

FGFR2 4.5[6]

FGFR3 3.5

Data sourced from a comprehensive kinase selectivity panel.

Off-Target Kinase Selectivity Panel
Tasurgratinib has been profiled against a panel of 93 human kinases to determine its off-target

activity. The results demonstrate a high degree of selectivity for FGFR1, 2, and 3. The vast

majority of off-target kinases are inhibited at significantly higher concentrations, underscoring

the targeted nature of this inhibitor.
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Kinase IC50 (nmol/L)

FGFR1 1.6

FGFR2 4.5

FGFR3 3.5

ABL1 >10,000

AKT1 >10,000

ALK >10,000

BRAF >10,000

EGFR >10,000

ERBB2 >10,000

KDR (VEGFR2) 130

KIT 480

MEK1 >10,000

MET >10,000

PDGFRα 700

PDGFRβ 430

PI3Kα >10,000

RET 310

SRC >10,000

This table presents a selection of key off-target kinases. For the full 93-kinase panel, please

refer to the supplementary information of the cited source.[6]

Cellular Inhibitory Activity
In cellular assays, tasurgratinib has demonstrated potent inhibition of proliferation in cancer cell

lines harboring FGFR genetic alterations.
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Cell Line Cancer Type FGFR Alteration IC50 (nmol/L)

SNU-16 Gastric Cancer FGFR2 Amplification 2

NCI-H1581 Lung Cancer FGFR1 Amplification 6

RT112/84 Bladder Cancer FGFR3 Fusion 15

KMS-11 Multiple Myeloma FGFR3 Fusion 20

Data represents a selection of sensitive cell lines.[6]

Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
The inhibitory activity of tasurgratinib against FGFR isoforms was determined using the ADP-

Glo™ Kinase Assay.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 proteins.

ATP.

Poly(Glu, Tyr) 4:1 substrate.

Tasurgratinib.

ADP-Glo™ Kinase Assay Kit.

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

Procedure:

A solution of the respective FGFR enzyme is prepared in the assay buffer.

Tasurgratinib is serially diluted to various concentrations.
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The kinase reaction is initiated by adding a mixture of the substrate and ATP to the enzyme

and inhibitor solutions.

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining

ATP.

The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized

ATP is measured using a luciferase/luciferin reaction.

Luminescence is measured using a plate reader.

IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay
The anti-proliferative activity of tasurgratinib in cancer cell lines was assessed using a Cell

Counting Kit-8.

Materials:

Human cancer cell lines with and without FGFR alterations.

Appropriate cell culture medium and supplements.

Tasurgratinib.

Cell Counting Kit-8 (CCK-8).

96-well plates.

Procedure:

Cells are seeded into 96-well plates and allowed to adhere overnight.

The following day, cells are treated with a serial dilution of tasurgratinib or vehicle control.

Plates are incubated for a specified period (e.g., 72 hours).
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CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4

hours.

The absorbance is measured at 450 nm using a microplate reader.

The percentage of cell growth inhibition is calculated relative to the vehicle control.

IC50 values are determined by plotting the percentage of inhibition against the drug

concentration and fitting to a sigmoidal dose-response curve.

Visualizations
FGFR Signaling Pathway
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Caption: Simplified FGFR signaling pathway.
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Experimental Workflow for Kinase Inhibitor Selectivity
Profiling
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Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion
Tasurgratinib is a highly selective inhibitor of FGFR1, FGFR2, and FGFR3, with demonstrably

lower activity against a wide range of other kinases. This selectivity is a key attribute,

suggesting a lower potential for off-target toxicities and a more focused therapeutic effect in

patients with tumors driven by aberrant FGFR signaling. The quantitative data and detailed
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methodologies presented in this guide provide a solid foundation for researchers and clinicians

working on the development and application of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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